4,5-Dimethylbenzene-1,2-dimethanol

説明

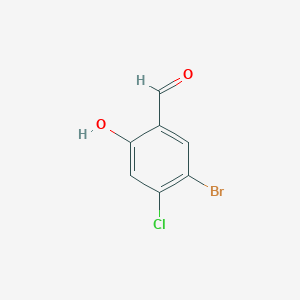

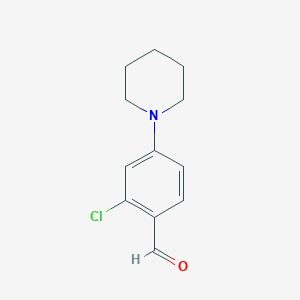

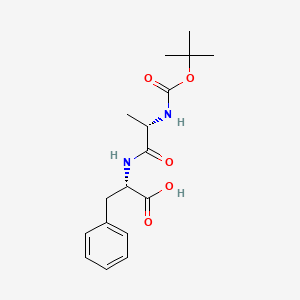

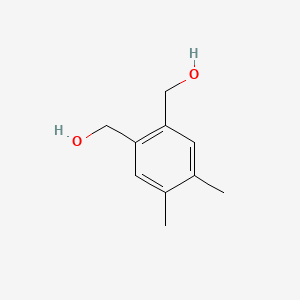

4,5-Dimethylbenzene-1,2-dimethanol is a chemical compound with the molecular formula C10H14O2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 4,5-Dimethylbenzene-1,2-dimethanol is accomplished in three steps with an overall yield of 80% . The synthesis begins with the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate. This reaction is heated in toluene for 2 hours in a sealed pressure vessel, which results in the 1,4-cyclohexadiene-based adduct . The next step involves the aromatization of the adduct to dimethyl 4,5-dimethylphthalate. This is achieved by dehydrogenation using 10% Pd-C in refluxing p-xylene for 24 hours .Molecular Structure Analysis

The molecular structure of 4,5-Dimethylbenzene-1,2-dimethanol is based on the benzene ring, which is a planar molecule that allows close positioning of reactive centers . This structure enables additional fused rings to be readily appended .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of 4,5-Dimethylbenzene-1,2-dimethanol are the Diels-Alder reaction, dehydrogenation, and reduction . These reactions are optimized to achieve an efficient and cost-effective synthesis .Physical And Chemical Properties Analysis

4,5-Dimethylbenzene-1,2-dimethanol is a solid substance at room temperature . The predicted melting point is 86.17°C, and the predicted boiling point is approximately 320.2°C at 760 mmHg .科学的研究の応用

Kinetics and Oxidation Studies

- Oxidation of Dimethylbenzene Derivatives : The kinetics of 1,2-dimethylbenzene oxidation provides insights into the reactivity of such compounds under various conditions, contributing to a better understanding of their chemical behavior and potential applications (Gaïl et al., 2008).

Chemical Synthesis and Modification

- Regioselective Bromination : Studies on the bromination of dimethylbenzene derivatives, like 1,4-dimethoxy-2,3-dimethylbenzene, lead to the creation of novel compounds that have potential applications in various fields, including materials science and pharmaceuticals (Aitken et al., 2016).

Material Science Applications

- Polythioesters Development : The polycondensation of isomeric di(mercaptomethyl)–dimethylbenzenes, including 4,5-di(mercaptomethyl)–1,2-dimethylbenzene, leads to the creation of aliphatic–aromatic polythioesters. These materials are valuable in various applications due to their thermal, mechanical, electrical, and chemical properties (Podkościelny & Szubińska, 1988).

Pharmaceutical Research

- Inhibition Properties Studies : Research into the inhibition properties of various derivatives, such as (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol, against specific enzymes like xanthine oxidase, is crucial for the development of new pharmaceutical agents (Yagiz et al., 2021).

Photoreactivity and Sensitization

- Photosensitizer Role in Organic Molecules : The study of organic molecules such as 1,2-diisocyano-4,5-dimethylbenzene reveals their dual role as reactants and photosensitizers in photochemical reactions. This knowledge is instrumental in the development of new photo-reactive materials and processes (Wang et al., 2017).

Environmental Applications

- Degradation by Microorganisms : Research on the degradation of 1,2-dimethylbenzene by specific bacterial strains like Corynebacterium offers insights into potential bioremediation strategies for environmental pollutants (Schraa et al., 2004).

Safety And Hazards

When handling 4,5-Dimethylbenzene-1,2-dimethanol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODREOTHFONSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427273 | |

| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylbenzene-1,2-dimethanol | |

CAS RN |

60070-05-5 | |

| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。